3-Bromo-5-chlorophenol
Overview
Description
3-Bromo-5-chlorophenol: is an organic compound with the molecular formula C6H4BrClO It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring along with a hydroxyl group
Mechanism of Action
Target of Action
3-Bromo-5-chlorophenol is a halogenated phenol compound . The primary targets of phenolic compounds are often proteins and enzymes in biological systems, where they can form hydrogen bonds and hydrophobic interactions .
Mode of Action
These compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom .
Biochemical Pathways
Phenolic compounds in general can interfere with various cellular processes, including enzyme activity, signal transduction, and membrane function .
Pharmacokinetics
It is known that phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds can have various effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also cause cellular damage and toxicity at high concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can interact with the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorophenol can be achieved through several methods. One common approach involves the hydrolysis of a precursor compound in an acidic medium. For instance, a compound containing bromine and chlorine substituents can be hydrolyzed to yield this compound . Another method involves the nitration of a suitable precursor, followed by reduction and bromination steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as bromination and chlorination of phenol derivatives, followed by purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Quinones and other oxidized derivatives.
Reduction Reactions: Reduced forms of the compound with modified halogen substituents.
Scientific Research Applications
3-Bromo-5-chlorophenol has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in studies involving halogenated phenols and their reactivity .
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on biological systems and potential use in biocides .
Medicine:
- Explored for its potential therapeutic applications, including antiviral and anticancer properties.
- Used in the development of pharmaceuticals targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain industrial products requiring halogenated phenols .
Comparison with Similar Compounds
- 2-Bromo-5-chlorophenol
- 4-Bromo-2-chlorophenol
- 3-Bromo-4-chlorophenol
- 2,4-Dibromophenol
- 2,5-Dichlorophenol
Comparison: 3-Bromo-5-chlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other halogenated phenols, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity .
Properties
IUPAC Name |
3-bromo-5-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWXLPFRHYWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627097 | |
Record name | 3-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-04-0 | |
Record name | 3-Bromo-5-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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